BMI-1026

描述

属性

CAS 编号 |

477726-77-5 |

|---|---|

分子式 |

C14H12N6O |

分子量 |

280.28 g/mol |

IUPAC 名称 |

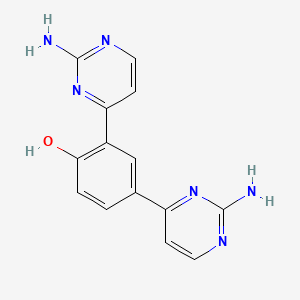

2,4-bis(2-aminopyrimidin-4-yl)phenol |

InChI |

InChI=1S/C14H12N6O/c15-13-17-5-3-10(19-13)8-1-2-12(21)9(7-8)11-4-6-18-14(16)20-11/h1-7,21H,(H2,15,17,19)(H2,16,18,20) |

InChI 键 |

WVOLVWGMFQNPHB-UHFFFAOYSA-N |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO, not in water |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

BMI1026; BMI 1026; BMI-1026 |

产品来源 |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Mechanism of Action of BMI-1026

Abstract

This compound is a synthetic 2-aminopyrimidine (B69317) analogue identified as a potent, multi-target anticancer agent.[1] Its primary mechanism of action involves the inhibition of Cyclin-Dependent Kinase 1 (Cdk1), a master regulator of the G2/M phase transition in the cell cycle.[2][3][4] This inhibition leads to a robust G2/M arrest, subsequent mitotic catastrophe, and ultimately, apoptotic cell death in various cancer cell lines.[2][3] Furthermore, this compound modulates several key apoptotic signaling pathways, including the inactivation of Akt and the downregulation of critical anti-apoptotic proteins such as Mcl-1 and c-FLIP.[1][5] This document provides a comprehensive technical overview of the molecular mechanisms, key experimental data, and methodologies used to elucidate the action of this compound.

Core Mechanism: Cdk1 Inhibition and Cell Cycle Arrest

This compound is a highly potent ATP-competitive inhibitor of Cdk1. Its primary cellular effect is the induction of a strong cell cycle arrest at the G2/M boundary, with milder arrests observed in the G1/S and S phases.[2][3] This potent G2/M arrest prevents cancer cells from entering mitosis, leading to a state known as mitotic catastrophe, which is a common precursor to apoptosis in cells with compromised cell cycle checkpoints.[2][3]

Kinase Inhibitory Profile

The inhibitory activity of this compound has been quantified against several key cell cycle kinases. The data clearly establishes its high potency for Cdk1.

| Target | IC50 (nM) | Assay Type | Reference |

| Cdk1/Cyclin B | 2.3 | In vitro kinase assay | [4] |

| Cdk2/Cyclin E | 8 | In vitro kinase assay | [6] |

| Plk1 | >1000 | In vitro kinase assay | [7] |

Table 1: In vitro inhibitory activity of this compound against key cell cycle kinases.

Experimental Workflow: Cell Cycle Analysis

The effect of this compound on cell cycle progression is typically analyzed by flow cytometry following propidium (B1200493) iodide (PI) staining of the cellular DNA.

Caption: Workflow for analyzing this compound induced cell cycle arrest via flow cytometry.

Induction of Apoptosis

Prolonged G2/M arrest induced by this compound triggers programmed cell death (apoptosis). This process is multifaceted, involving the intrinsic mitochondrial pathway and the targeted downregulation of key survival proteins.

Signaling Pathway of this compound-Induced Apoptosis

This compound initiates apoptosis through a coordinated series of events. It inhibits Cdk1, leading to cell cycle arrest. Concurrently, it suppresses the pro-survival PI3K/Akt pathway and downregulates specific anti-apoptotic proteins, converging on the activation of the mitochondrial apoptosis cascade.

Caption: Signaling cascade of this compound-induced apoptosis.

Key Apoptotic Events

Studies in human renal carcinoma (Caki) cells have elucidated the specific molecular events triggered by this compound.[1]

| Event | Observation | Method |

| Mitochondrial Integrity | Release of Cytochrome c and AIF from mitochondria into the cytosol. | Western Blot of subcellular fractions |

| Caspase Activation | Cleavage (activation) of pro-caspase-3. | Western Blot |

| Substrate Cleavage | Cleavage of Poly (ADP-ribose) polymerase (PARP). | Western Blot |

| Protein Downregulation | Reduction in protein levels of Mcl-1(L), c-FLIP(L), Bcl-2, and XIAP. | Western Blot, RT-PCR |

| Akt Pathway | Decreased phosphorylation of Akt. | Western Blot |

Table 2: Summary of molecular events in this compound-induced apoptosis.

Experimental Protocols

The following sections provide an overview of the detailed methodologies required to investigate the mechanism of action of this compound.

In Vitro Kinase Assay

This assay quantifies the direct inhibitory effect of this compound on purified kinase activity.

-

Principle: Measures the transfer of a phosphate (B84403) group from ATP to a substrate peptide by a specific kinase. Inhibition is measured as a reduction in substrate phosphorylation.

-

Reagents:

-

Recombinant human Cdk1/Cyclin B enzyme.

-

Histone H1 or a synthetic peptide as a substrate.

-

Kinase assay buffer (containing MgCl2, DTT).

-

[γ-³²P]ATP or an ADP-Glo™ luminescence-based detection system.

-

This compound serially diluted in DMSO.

-

-

Procedure Outline:

-

Prepare a reaction mixture containing the kinase, substrate, and kinase buffer.

-

Add serial dilutions of this compound or vehicle (DMSO) to the reaction wells.

-

Initiate the reaction by adding ATP.

-

Incubate at 30°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction.

-

Quantify phosphorylation:

-

Radiometric: Spot the mixture onto phosphocellulose paper, wash away unincorporated [γ-³²P]ATP, and measure remaining radioactivity using a scintillation counter.

-

Luminescent (ADP-Glo™): Add ADP-Glo™ reagent to deplete unused ATP, then add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal proportional to kinase activity.

-

-

Calculate IC50 values by fitting the data to a dose-response curve.

-

Western Blot Analysis for Apoptosis Markers

This technique is used to detect changes in the expression and cleavage of key proteins involved in apoptosis.

-

Principle: Proteins from cell lysates are separated by size via SDS-PAGE, transferred to a membrane, and detected using specific primary antibodies and enzyme-linked secondary antibodies.

-

Procedure Outline:

-

Cell Lysis: Treat cells with this compound for desired time points (e.g., 12, 24, 48 hours). Harvest and lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration of the lysates using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE: Load 20-40 µg of protein per lane onto a polyacrylamide gel and separate proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting proteins of interest (e.g., Cleaved Caspase-3, PARP, Mcl-1, p-Akt, Total Akt, β-actin).

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. Capture the signal using an imaging system or X-ray film.

-

Analysis: Quantify band intensity using densitometry software, normalizing to a loading control like β-actin.

-

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in different phases of the cell cycle based on DNA content.

-

Principle: Propidium iodide (PI) is a fluorescent dye that stoichiometrically binds to DNA. The fluorescence intensity of stained cells is directly proportional to their DNA content, allowing for the differentiation of G1 (2n DNA), S (>2n, <4n), and G2/M (4n) phases.

-

Procedure Outline:

-

Cell Treatment: Culture cells to ~70% confluency and treat with various concentrations of this compound for 24 hours.

-

Harvesting: Collect both adherent and floating cells and wash with cold PBS.

-

Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping. Fix for at least 2 hours at 4°C (or store at -20°C).

-

Washing: Centrifuge the fixed cells and wash twice with cold PBS to remove the ethanol.

-

Staining: Resuspend the cell pellet in a PI staining solution containing RNase A (to degrade RNA, which PI can also bind).

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Data Acquisition: Analyze the samples on a flow cytometer, collecting fluorescence data from at least 10,000 single-cell events.

-

Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to gate on single cells and model the percentages of the cell population in the G1, S, and G2/M phases.

-

References

- 1. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Apoptosis western blot guide | Abcam [abcam.com]

- 5. vet.cornell.edu [vet.cornell.edu]

- 6. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Unveiling the Cellular Machinery of BMI-1026: A Technical Guide

For Immediate Release

[City, State] – [Date] – In the intricate world of cellular signaling and drug development, the precise identification of a compound's target is paramount. This technical guide provides an in-depth analysis of the cellular target of BMI-1026, a potent anti-cancer agent. Designed for researchers, scientists, and drug development professionals, this document elucidates the mechanism of action, summarizes key quantitative data, and provides detailed experimental protocols and visual representations of the signaling pathways involved.

Core Target: Cyclin-Dependent Kinase 1 (CDK1)

This compound is a synthetic aminopyrimidine that primarily targets Cyclin-Dependent Kinase 1 (CDK1), a key regulator of the cell cycle.[1][2][3] Its potent inhibitory action against CDK1 disrupts the G2/M phase of the cell cycle, ultimately leading to mitotic catastrophe and programmed cell death, or apoptosis, in cancer cells.[1][2]

Quantitative Analysis of Kinase Inhibition

The inhibitory potency of this compound has been quantified against a panel of kinases, demonstrating a high degree of selectivity for CDKs. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Kinase Target | IC50 (nM) |

| CDK1/cyclin B | 2.3 |

| CDK2/cyclin A | 8.5 |

| CDK2/cyclin E | 11.2 |

| CDK5/p25 | 8.8 |

| Erk1 | > 10,000 |

| PKCδ | > 10,000 |

| PKA | > 10,000 |

| Plk1 | > 10,000 |

| Aurora A | > 10,000 |

Mechanism of Action: A Multi-pronged Assault on Cancer Cells

The primary mechanism of action of this compound is the inhibition of CDK1, which leads to a potent G2/M cell cycle arrest.[1][2] This arrest prevents cancer cells from properly entering and completing mitosis. The sustained mitotic arrest triggers a cellular crisis known as mitotic catastrophe, a form of cell death characterized by aberrant nuclear morphology and chromosome segregation.

Further studies have revealed that this compound also induces apoptosis through the modulation of key signaling pathways downstream of CDK1 inhibition.

Downregulation of Anti-Apoptotic Proteins

This compound treatment has been shown to downregulate the expression of the anti-apoptotic proteins Mcl-1 and c-FLIP(L) at the post-transcriptional level in human renal carcinoma cells.[2][4] Mcl-1 and c-FLIP(L) are crucial for cell survival, and their suppression is a key factor in this compound-induced apoptosis.[4]

Inactivation of the PI3K/Akt Survival Pathway

The PI3K/Akt signaling pathway is a critical regulator of cell survival and proliferation. This compound has been observed to inactivate Akt, a central kinase in this pathway, as evidenced by a decrease in its phosphorylation.[3][4] This inactivation further contributes to the pro-apoptotic effects of this compound.

Signaling Pathways and Experimental Workflow

To visually represent the complex interactions and experimental procedures, the following diagrams have been generated using the DOT language.

Detailed Experimental Protocols

In Vitro Kinase Assays

-

Objective: To determine the inhibitory activity of this compound against various kinases.

-

Procedure:

-

Recombinant kinases (e.g., CDK1/cyclin B, CDK2/cyclin A) are incubated with their respective substrates (e.g., Histone H1 for CDKs) and γ-³²P-ATP in a kinase buffer.

-

Varying concentrations of this compound are added to the reaction mixture.

-

The reactions are incubated at 30°C for a specified time (e.g., 30 minutes).

-

The reactions are stopped, and the incorporation of ³²P into the substrate is quantified using a scintillation counter or by SDS-PAGE and autoradiography.

-

IC50 values are calculated by plotting the percentage of kinase inhibition against the log concentration of this compound.

-

Cell Culture and Treatment

-

Cell Lines: Human osteosarcoma (U-2 OS) and human renal carcinoma (Caki) cells are commonly used.

-

Culture Conditions: Cells are maintained in an appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO₂.

-

Treatment: this compound, dissolved in a suitable solvent like DMSO, is added to the cell culture medium at various concentrations for the desired duration of the experiment.

Cell Cycle Analysis by Flow Cytometry

-

Objective: To analyze the effect of this compound on cell cycle progression.

-

Procedure:

-

Cells are treated with this compound for different time points.

-

Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

-

Fixed cells are washed and resuspended in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

-

The DNA content of the cells is analyzed using a flow cytometer.

-

The percentage of cells in the G1, S, and G2/M phases of the cell cycle is determined.

-

Western Blot Analysis

-

Objective: To detect changes in the expression and phosphorylation status of target proteins.

-

Procedure:

-

Following treatment with this compound, cells are lysed to extract total protein.

-

Protein concentration is determined using a BCA assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., Mcl-1, c-FLIP, phospho-Akt, total Akt, and a loading control like β-actin).

-

The membrane is then incubated with a corresponding secondary antibody conjugated to horseradish peroxidase.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Conclusion

This compound is a potent and selective inhibitor of cyclin-dependent kinases, with its primary cellular target being CDK1. Its mechanism of action involves the induction of G2/M cell cycle arrest, leading to mitotic catastrophe and apoptosis. The pro-apoptotic effects of this compound are further enhanced by its ability to downregulate the anti-apoptotic proteins Mcl-1 and c-FLIP(L) and to inactivate the pro-survival PI3K/Akt signaling pathway. This multi-faceted approach makes this compound a promising candidate for further investigation and development as an anti-cancer therapeutic.

References

- 1. Characterization of a novel cyclin-dependent kinase 1 inhibitor, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cyclin-Dependent Kinase Inhibitor this compound Induces Apoptosis by Downregulating Mcl-1 (L) and c-FLIP (L) and Inactivating p-Akt in Human Renal Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

BMI-1026: A Potent Cdk1 Inhibitor for Cancer Research and Drug Development

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMI-1026 is a potent, small-molecule inhibitor of Cyclin-dependent kinase 1 (Cdk1), a key regulator of the cell cycle.[1][2][3] As a member of the aryl aminopyrimidine class of compounds, this compound has demonstrated significant potential as an anti-cancer agent by inducing cell cycle arrest, mitotic catastrophe, and apoptosis in various cancer cell lines.[2][3][4] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its inhibitory activity, detailed experimental protocols for its characterization, and visualizations of its associated signaling pathways.

Mechanism of Action

This compound primarily exerts its effects by inhibiting the kinase activity of Cdk1. Cdk1, in complex with its regulatory subunit Cyclin B, is essential for the G2/M transition and progression through mitosis. By binding to the ATP-binding pocket of Cdk1, this compound prevents the phosphorylation of downstream substrates, leading to a potent G2/M arrest.[2][3]

Prolonged inhibition of Cdk1 activity by this compound in cancer cells can lead to mitotic catastrophe, a form of cell death that occurs during mitosis.[2][3] This is characterized by premature exit from mitosis without proper chromosome segregation, resulting in aneuploidy and subsequent apoptosis.[2][3]

More recent studies have elucidated further downstream effects of this compound-induced apoptosis, including the downregulation of anti-apoptotic proteins such as Mcl-1 (L) and c-FLIP (L), and the inactivation of the pro-survival p-Akt signaling pathway in human renal carcinoma cells.[4][5][6]

Quantitative Data

The inhibitory activity of this compound has been quantified against a panel of kinases, demonstrating its high potency for Cdks.

| Kinase | IC50 (nM) |

| Cdk1/Cyclin B | 8.3 |

| Cdk2/Cyclin A | 2.3 |

| Cdk5/p25 | 0.9 |

| Plk1 | 85,000 |

| Aurora A | 9,500 |

| PKA | 25,000 |

| PKCδ | 22,000 |

| Erk1 | 50,000 |

| Table 1: In vitro kinase inhibitory activity of this compound. Data extracted from Seong YS, et al. Cancer Res. 2003.[2] |

Experimental Protocols

In Vitro Kinase Assay

This protocol describes the determination of the 50% inhibitory concentration (IC50) of this compound against various kinases.

Materials:

-

Recombinant kinases (e.g., GST-Cdk1/GST-cyclin B1, GST-Cdk2/GST-cyclin A, GST-CDK5/GST-p25, His6-Plk1, His6-Aurora A)

-

Kinase-specific substrates (e.g., histone H1 peptide for Cdks)

-

[γ-32P]ATP

-

This compound

-

Kinase reaction buffer

-

Phosphocellulose paper

-

Scintillation counter

Procedure:

-

Purify recombinant kinases from Sf9 insect cells or E. coli.

-

Prepare serial dilutions of this compound in DMSO.

-

In a microcentrifuge tube, combine the kinase, its specific substrate, and the kinase reaction buffer.

-

Add the desired concentration of this compound or DMSO (vehicle control) to the reaction mixture.

-

Initiate the kinase reaction by adding [γ-32P]ATP.

-

Incubate the reaction at 30°C for the optimal time determined for each kinase.

-

Terminate the reaction by spotting the mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper extensively to remove unincorporated [γ-32P]ATP.

-

Quantify the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of kinase inhibition for each this compound concentration and determine the IC50 value by plotting the inhibition curve.

Cell Cycle Analysis by Flow Cytometry

This protocol details the analysis of cell cycle distribution in cells treated with this compound.

Materials:

-

Human cancer cell line (e.g., U-2 OS, Caki)

-

Complete cell culture medium

-

This compound

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

70% ethanol (B145695) (ice-cold)

-

Propidium (B1200493) iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound or DMSO for the desired time period (e.g., 24 hours).

-

Harvest the cells by trypsinization and collect them by centrifugation.

-

Wash the cells with PBS and resuspend the cell pellet in a small volume of PBS.

-

Fix the cells by adding the cell suspension dropwise into ice-cold 70% ethanol while vortexing.

-

Incubate the fixed cells at -20°C for at least 2 hours.

-

Centrifuge the fixed cells and wash with PBS.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate at 37°C for 30 minutes in the dark.

-

Analyze the cell cycle distribution using a flow cytometer.

Apoptosis Assay by Annexin V/PI Staining

This protocol outlines the detection of apoptosis in this compound-treated cells.

Materials:

-

Human cancer cell line

-

Complete cell culture medium

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Seed and treat cells with this compound as described for the cell cycle analysis.

-

Harvest both adherent and floating cells and collect them by centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Annexin-binding buffer.

-

Add Annexin V-FITC and propidium iodide to the cell suspension.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Add 1X Annexin-binding buffer to the stained cells.

-

Analyze the cells by flow cytometry within 1 hour of staining.

Signaling Pathways and Experimental Visualizations

Caption: Cdk1 signaling pathway and the inhibitory action of this compound.

Caption: Experimental workflow for the evaluation of this compound.

Caption: The logical flow of this compound's mechanism of action.

References

- 1. Cyclin-Dependent Kinase Inhibitor this compound Induces Apoptosis by Downregulating Mcl-1 (L) and c-FLIP (L) and Inactivating p-Akt in Human Renal Carcinoma Cells | MDPI [mdpi.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. pnas.org [pnas.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. researchgate.net [researchgate.net]

BMI-1026: A Potent Inducer of G2-M Arrest and Apoptosis in Cancer Cells

A Technical Guide for Researchers and Drug Development Professionals

Abstract

BMI-1026, a synthetic 2-aminopyrimidine (B69317) analogue, has emerged as a potent inhibitor of cyclin-dependent kinases (Cdks), particularly Cdk1.[1][2] This technical guide provides an in-depth overview of this compound, with a specific focus on its mechanism of action in inducing G2-M cell cycle arrest and subsequent apoptosis in cancer cells. The document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying signaling pathways to support further research and development of this promising anti-cancer agent.

Introduction

Cyclin-dependent kinases are crucial regulators of the cell cycle, and their dysregulation is a hallmark of cancer. This has made them attractive targets for the development of novel cancer therapeutics.[1] this compound is a small molecule inhibitor that has demonstrated potent activity against Cdk1, a key kinase that governs the G2 to M phase transition.[1][2] Research has shown that this compound effectively induces a robust G2-M arrest in various cancer cell lines, leading to mitotic catastrophe and apoptotic cell death.[1][3][4] This guide consolidates the current understanding of this compound's cellular effects and molecular mechanisms.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on cell cycle distribution and cell viability in human renal carcinoma (Caki) cells.

Table 1: Effect of this compound on Cell Cycle Distribution in Caki Cells [3][5]

| Treatment Group | Sub-G1 (%) | G0/G1 (%) | S (%) | G2/M (%) |

| Control (24h) | 1.5 ± 0.3 | 65.2 ± 2.1 | 15.8 ± 1.2 | 17.5 ± 1.5 |

| 50 nM this compound (24h) | 3.8 ± 0.6 | 45.1 ± 1.8 | 12.5 ± 1.1 | 38.6 ± 2.0 |

| 100 nM this compound (24h) | 8.2 ± 0.9 | 20.7 ± 1.5 | 8.9 ± 0.8 | 62.2 ± 2.5 |

Table 2: Time-Dependent Effect of 100 nM this compound on Cell Cycle Distribution in Caki Cells [3][5]

| Time (hours) | Sub-G1 (%) | G0/G1 (%) | S (%) | G2/M (%) |

| 0 | 1.3 ± 0.2 | 66.1 ± 2.3 | 16.2 ± 1.3 | 16.4 ± 1.4 |

| 12 | 3.1 ± 0.5 | 48.9 ± 2.0 | 13.5 ± 1.0 | 34.5 ± 1.9 |

| 24 | 8.5 ± 1.0 | 21.3 ± 1.6 | 9.1 ± 0.9 | 61.1 ± 2.8 |

Key Experimental Protocols

Cell Culture and Drug Treatment

Human renal carcinoma Caki cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells were seeded and allowed to attach overnight. This compound, dissolved in DMSO, was then added to the culture medium at the indicated concentrations for the specified durations.

Cell Cycle Analysis by Flow Cytometry

After treatment with this compound, Caki cells were harvested by trypsinization and washed with ice-cold phosphate-buffered saline (PBS). The cells were then fixed in 70% ethanol (B145695) at -20°C overnight. Following fixation, the cells were washed with PBS and resuspended in a solution containing propidium (B1200493) iodide (PI) and RNase A. The DNA content of the cells was then analyzed using a flow cytometer. The percentages of cells in the Sub-G1, G0/G1, S, and G2/M phases of the cell cycle were determined using cell cycle analysis software.[1]

Western Blot Analysis

Whole-cell lysates were prepared from this compound-treated and control cells using a lysis buffer. Protein concentrations were determined using a BCA protein assay. Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membranes were blocked and then incubated with primary antibodies against proteins of interest (e.g., Cdk1, Cyclin B1, p-Akt, Mcl-1, c-FLIP). After washing, the membranes were incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Mechanisms of Action

This compound primarily exerts its anti-cancer effects by inhibiting Cdk1, which disrupts the normal progression of the cell cycle at the G2-M transition. This leads to a cascade of downstream events culminating in apoptosis.

Caption: Signaling pathway of this compound leading to G2-M arrest and apoptosis.

The inhibition of the Cdk1/Cyclin B1 complex by this compound is the primary event that triggers G2-M arrest.[1] Furthermore, this compound has been shown to induce apoptosis through the downregulation of anti-apoptotic proteins Mcl-1 (L) and c-FLIP (L), and the inactivation of p-Akt in human renal carcinoma cells.[3][6] This multi-target effect contributes to its potent anti-cancer activity.

Caption: General experimental workflow for studying the effects of this compound.

Conclusion and Future Directions

This compound is a potent Cdk1 inhibitor that effectively induces G2-M cell cycle arrest and apoptosis in cancer cells. Its mechanism of action involves the direct inhibition of the Cdk1/Cyclin B1 complex and the modulation of key apoptotic regulatory proteins. The data presented in this guide underscore the potential of this compound as a valuable tool for cancer research and as a candidate for further therapeutic development. Future studies should aim to elucidate its efficacy in in vivo models and explore potential combination therapies to enhance its anti-cancer effects. It is important to note that while the related compound nemtabrutinib (MK-1026) is in clinical trials for hematologic malignancies, there is no publicly available clinical trial data for this compound at this time.[7]

References

- 1. researchgate.net [researchgate.net]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. Cyclin-Dependent Kinase Inhibitor this compound Induces Apoptosis by Downregulating Mcl-1 (L) and c-FLIP (L) and Inactivating p-Akt in Human Renal Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization of a novel cyclin-dependent kinase 1 inhibitor, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. ClinicalTrials.gov [clinicaltrials.gov]

Apoptosis Induction by BMI-1026: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMI-1026 is a synthetic 2-aminopyrimidine (B69317) analogue identified as a potent inhibitor of cyclin-dependent kinase 1 (Cdk1), a key regulator of the cell cycle.[1] Emerging research has highlighted its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.[2][3][4] This technical guide provides an in-depth overview of the mechanisms underlying this compound-induced apoptosis, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways.

Core Mechanism of Action

This compound primarily functions as a Cdk1 inhibitor with an IC50 of 2.3 nM.[1] Its anticancer effects are largely attributed to its ability to arrest the cell cycle in the G2/M phase and subsequently trigger programmed cell death, or apoptosis.[1] This process is initiated through a multi-faceted approach involving the regulation of key apoptotic proteins and the activation of caspase cascades.

Quantitative Analysis of this compound Efficacy

The pro-apoptotic effects of this compound have been quantified in various cancer cell lines. The following tables summarize the key data on its efficacy.

Table 1: Inhibitory Concentration (IC50) of this compound

| Parameter | Value | Source |

| Cdk1 Inhibition (IC50) | 2.3 nM | [1] |

Table 2: Effect of this compound on Cell Viability and Apoptosis in Caki Human Renal Carcinoma Cells

| Treatment Concentration | Inhibition of Cell Growth (% of control) | Apoptotic Cells (Sub-G1 population, %) |

| 50 nM | Data not available in abstract | Increased |

| 100 nM | Significant dose-dependent inhibition | Markedly Increased |

Note: Specific quantitative values for cell growth inhibition and the percentage of apoptotic cells at different concentrations require access to the full-text data of the cited studies, which is not fully available in the provided search results.

Signaling Pathways of this compound-Induced Apoptosis

This compound orchestrates apoptosis through a complex interplay of signaling molecules. The primary pathway involves the inhibition of Cdk1, leading to cell cycle arrest and subsequent activation of the apoptotic machinery.

Key Molecular Events:

-

Caspase Activation: this compound treatment leads to the cleavage of pro-caspase-3, a key executioner caspase, indicating the activation of the caspase cascade.[2][3][4][5] This activation is further confirmed by the cleavage of poly(ADP-ribose) polymerase (PARP), a substrate of activated caspase-3.[2][3][5] The pan-caspase inhibitor z-VAD-fmk has been shown to inhibit this compound-induced apoptosis, confirming the caspase-dependent nature of this process.[2][3][5]

-

Mitochondrial Pathway: The intrinsic apoptotic pathway is engaged, as evidenced by the release of cytochrome c and apoptosis-inducing factor (AIF) from the mitochondria into the cytoplasm.[2][3][4][5]

-

Regulation of Bcl-2 Family Proteins: this compound downregulates the anti-apoptotic protein Bcl-2 at the transcriptional level.[1][2][5] Furthermore, it post-transcriptionally downregulates Mcl-1 (L), another crucial anti-apoptotic member of the Bcl-2 family.[1][2][3][5]

-

Inhibition of Apoptosis Proteins (IAPs): The expression of X-linked inhibitor of apoptosis protein (XIAP) is downregulated at the transcriptional level by this compound.[1][2][5]

-

Downregulation of c-FLIP: this compound also reduces the levels of cellular FADD-like IL-1β-converting enzyme inhibitory protein (c-FLIP (L)) at the post-transcriptional level.[1][2][3][5]

-

Involvement of the PI3K/Akt Pathway: this compound inactivates p-Akt.[1][2][3][5] While a constitutively active form of Akt does not rescue cells from this compound-induced apoptosis, inhibition of the PI3K/Akt pathway with LY294002 enhances its apoptotic effects.[1][5]

Signaling Pathway Diagram:

Caption: this compound induced apoptosis signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize this compound-induced apoptosis, based on the study by Kim et al. (2021).

Cell Culture and Drug Treatment

-

Cell Line: Caki (human renal carcinoma) cells.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

-

This compound Preparation: this compound is dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution and diluted to the desired concentrations in the culture medium for experiments.

Cell Viability Assay (MTT Assay)

-

Seed cells in a 96-well plate at a density of 5 x 10³ cells/well.

-

After 24 hours, treat the cells with various concentrations of this compound for the desired time period.

-

Add 20 µL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS) to each well.

-

Incubate for 4 hours at 37°C.

-

Remove the supernatant and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control (vehicle-treated) cells.

Apoptosis Analysis by Flow Cytometry (Sub-G1 Analysis)

-

Treat cells with this compound for the indicated times.

-

Harvest the cells, including any floating cells from the supernatant.

-

Wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Fix the cells in 70% ethanol (B145695) at -20°C overnight.

-

Wash the cells with PBS and resuspend in PBS containing 50 µg/mL propidium (B1200493) iodide (PI) and 50 µg/mL RNase A.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the DNA content by flow cytometry. The sub-G1 peak represents the apoptotic cell population.

Western Blot Analysis

-

Treat cells with this compound and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against target proteins (e.g., PARP, caspase-3, Bcl-2, Mcl-1, XIAP, c-FLIP, Akt, p-Akt, β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Experimental Workflow Diagram

Caption: General workflow for investigating this compound-induced apoptosis.

Conclusion

This compound demonstrates significant potential as an anticancer agent by effectively inducing apoptosis in cancer cells. Its mechanism of action is centered on the inhibition of Cdk1, leading to cell cycle arrest and the activation of the intrinsic apoptotic pathway. This is characterized by caspase activation, the release of mitochondrial pro-apoptotic factors, and the downregulation of key survival proteins such as Mcl-1 (L) and c-FLIP (L). Further investigation, particularly in a wider range of cancer models and in vivo studies, is warranted to fully elucidate its therapeutic potential. The detailed protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to build upon in the ongoing exploration of this compound as a novel cancer therapeutic.

References

- 1. Cyclin-Dependent Kinase Inhibitor this compound Induces Apoptosis by Downregulating Mcl-1 (L) and c-FLIP (L) and Inactivating p-Akt in Human Renal Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Cyclin-Dependent Kinase Inhibitor this compound Induces Apoptosis by Downregulating Mcl-1 (L) and c-FLIP (L) and Inactivating p-Akt in Human Renal Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. kumel.medlib.dsmc.or.kr [kumel.medlib.dsmc.or.kr]

- 5. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Discovery and Synthesis of BMI-1026

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMI-1026 is a potent, synthetic 2-aminopyrimidine (B69317) analogue that has demonstrated significant potential as an anti-cancer agent. It primarily functions as a selective inhibitor of cyclin-dependent kinase 1 (Cdk1), a key regulator of the cell cycle. Inhibition of Cdk1 by this compound leads to G2/M phase arrest, mitotic catastrophe, and subsequent apoptosis in various cancer cell lines. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound, including detailed experimental protocols and a summary of its inhibitory and anti-proliferative activities.

Discovery and Rationale

The discovery of this compound stemmed from a focused effort to develop novel anti-cancer therapeutics targeting cyclin-dependent kinases (Cdks).[1][2] Deregulation of Cdk activity is a hallmark of many cancers, making these enzymes attractive targets for therapeutic intervention. This compound was identified through the synthesis and screening of a library of aryl aminopyrimidine compounds designed to be ATP-competitive inhibitors of Cdks.[2] Early characterization revealed its potent inhibitory activity against Cdk1, leading to its selection for further development as a potential anti-cancer drug.

Synthesis of this compound

Proposed Synthetic Pathway

A proposed synthetic route for this compound.

Experimental Protocol: General Synthesis of 2-Aminopyrimidine Derivatives

This protocol is a generalized procedure and would require optimization for the specific synthesis of this compound.

Step 1: Synthesis of the Guanidine Intermediate

-

To a solution of the appropriate aniline (B41778) (e.g., N-(4-aminophenyl)methanesulfonamide) in a suitable solvent (e.g., ethanol), add an equimolar amount of cyanamide.

-

Acidify the mixture with hydrochloric acid and reflux for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and collect the precipitated guanidine salt by filtration.

-

Wash the solid with a cold solvent and dry under vacuum.

Step 2: Condensation to form the Pyrimidine Ring

-

Dissolve the guanidine salt in a suitable solvent such as ethanol.

-

Add a base (e.g., sodium ethoxide) to neutralize the salt and generate the free guanidine.

-

To this solution, add an equimolar amount of a 1,3-dicarbonyl compound (e.g., 1-phenyl-1,3-butanedione).

-

Reflux the reaction mixture for several hours, monitoring by TLC.

-

After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the final 2-aminopyrimidine derivative.

Biological Activity and Mechanism of Action

Kinase Inhibitory Activity

This compound is a highly potent inhibitor of Cdk1. Its selectivity has been evaluated against a panel of other kinases, demonstrating a preferential inhibition of CDKs.

| Kinase Target | IC50 (nM) |

| Cdk1/Cyclin B | 2.3 |

| Cdk2/Cyclin A | 8 |

| Cdk4/Cyclin D1 | <10 |

| Plk1 | >1000 |

Table 1: Inhibitory Activity of this compound against various kinases. [2][3]

Anti-proliferative Activity

This compound exhibits potent anti-proliferative activity against a range of human cancer cell lines.

| Cell Line | Cancer Type | IC50 (nM) |

| Caki | Renal Carcinoma | ~50-100 |

| HCT116 | Colorectal Carcinoma | Not explicitly quantified, but effective |

| DU145 | Prostate Cancer | Not explicitly quantified, but effective |

| U-2 OS | Osteosarcoma | Induces G2/M arrest at 40 nM |

Table 2: Anti-proliferative activity of this compound in various cancer cell lines. [2][4]

Mechanism of Action: Cdk1 Inhibition and Apoptosis Induction

This compound exerts its anti-cancer effects primarily through the inhibition of the Cdk1/Cyclin B1 complex. This complex is a critical regulator of the G2/M transition in the cell cycle. Inhibition of Cdk1 by this compound leads to cell cycle arrest at the G2/M checkpoint, preventing cells from entering mitosis. Prolonged arrest at this checkpoint can trigger a form of programmed cell death known as mitotic catastrophe, ultimately leading to apoptosis.

The apoptotic signaling cascade initiated by this compound involves the downregulation of key anti-apoptotic proteins, Myeloid cell leukemia 1 (Mcl-1) and cellular FLICE-like inhibitory protein (c-FLIP).[4][5] The Cdk1/Cyclin B1 complex has been shown to regulate the stability of Mcl-1.[6][7][8][9] By inhibiting Cdk1, this compound likely leads to the destabilization and subsequent degradation of Mcl-1, tipping the cellular balance towards apoptosis.

Signaling pathway of this compound-induced apoptosis.

Key Experimental Protocols

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against Cdk1 and other kinases.

Materials:

-

Recombinant human Cdk1/Cyclin B1 enzyme

-

Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

-

Kinase substrate (e.g., Histone H1)

-

ATP

-

This compound

-

DMSO

-

96-well plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In a 96-well plate, add the kinase, substrate, and ATP to a final reaction buffer.

-

Add the diluted this compound or DMSO (vehicle control) to the wells.

-

Initiate the kinase reaction by adding the enzyme-substrate mixture to the wells containing the compound.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ATP remaining using the Kinase-Glo® reagent according to the manufacturer's instructions.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

Objective: To assess the anti-proliferative effect of this compound on cancer cell lines.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Workflow for a typical MTT cell viability assay.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis by this compound.

Materials:

-

Cancer cell lines of interest

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Propidium Iodide (PI)

-

Binding Buffer

-

Flow cytometer

Procedure:

-

Treat cells with this compound at the desired concentrations for the appropriate time.

-

Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.

-

Resuspend the cells in 1X Binding Buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry within one hour.

-

Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Conclusion

This compound is a potent and selective Cdk1 inhibitor with promising anti-cancer properties. Its ability to induce G2/M arrest and apoptosis in cancer cells highlights its potential as a therapeutic agent. This technical guide provides a foundational understanding of the discovery, synthesis, and biological characterization of this compound, offering valuable information for researchers and drug development professionals in the field of oncology. Further investigation into its in vivo efficacy, safety profile, and potential for combination therapies is warranted to fully elucidate its clinical potential.

References

- 1. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. kumel.medlib.dsmc.or.kr [kumel.medlib.dsmc.or.kr]

- 5. Cyclin-Dependent Kinase Inhibitor this compound Induces Apoptosis by Downregulating Mcl-1 (L) and c-FLIP (L) and Inactivating p-Akt in Human Renal Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Phosphorylation of Mcl‐1 by CDK1–cyclin B1 initiates its Cdc20‐dependent destruction during mitotic arrest | The EMBO Journal [link.springer.com]

- 7. Phosphorylation of Mcl-1 by CDK1-cyclin B1 initiates its Cdc20-dependent destruction during mitotic arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Phosphorylation of Mcl-1 by CDK1–cyclin B1 initiates its Cdc20-dependent destruction during mitotic arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cdk1/cyclin B plays a key role in mitotic arrest-induced apoptosis by phosphorylation of Mcl-1, promoting its degradation and freeing Bak from sequestration - PMC [pmc.ncbi.nlm.nih.gov]

BMI-1026: An In-depth Technical Guide for Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMI-1026 is a potent, small-molecule inhibitor of Cyclin-Dependent Kinase 1 (Cdk1), a key regulator of the cell cycle.[1][2] As an ATP-competitive inhibitor, this compound has demonstrated significant anti-proliferative and pro-apoptotic activity in various cancer cell lines, positioning it as a compound of interest for oncology research and drug development. This technical guide provides a comprehensive overview of the preclinical data on this compound, including its mechanism of action, quantitative efficacy, and detailed experimental protocols.

Core Mechanism of Action

This compound exerts its primary anticancer effects by targeting Cdk1, a serine/threonine kinase essential for the G2/M transition and progression through mitosis.[1] Inhibition of Cdk1 by this compound leads to a potent G2/M phase cell cycle arrest.[1] Prolonged arrest at this checkpoint can induce mitotic catastrophe and ultimately trigger apoptosis in cancer cells.[1]

Signaling Pathways Modulated by this compound

Recent research has elucidated that the apoptotic effects of this compound extend beyond simple Cdk1 inhibition, involving the modulation of key survival and apoptosis signaling pathways. Specifically, in human renal carcinoma Caki cells, this compound has been shown to induce apoptosis through the intrinsic pathway, characterized by the release of cytochrome c and apoptosis-inducing factor (AIF) from the mitochondria.[3][4] This is accompanied by the activation of caspase-3 and subsequent cleavage of poly(ADP-ribose) polymerase (PARP).[3][4]

Furthermore, this compound post-transcriptionally downregulates the anti-apoptotic proteins Mcl-1 (L) and c-FLIP (L).[3][5] The compound also leads to the inactivation of the pro-survival kinase Akt (protein kinase B) by reducing its phosphorylation.[3] The combination of this compound with a PI3K/Akt pathway inhibitor has been shown to enhance apoptosis, suggesting a synergistic therapeutic potential.[3]

References

- 1. Characterization of a novel cyclin-dependent kinase 1 inhibitor, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. Cyclin-Dependent Kinase Inhibitor this compound Induces Apoptosis by Downregulating Mcl-1 (L) and c-FLIP (L) and Inactivating p-Akt in Human Renal Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cyclin-Dependent Kinase Inhibitor this compound Induces Apoptosis by Downregulating Mcl-1 (L) and c-FLIP (L) and Inactivating p-Akt in Human Renal Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. kumel.medlib.dsmc.or.kr [kumel.medlib.dsmc.or.kr]

In Vitro Efficacy and Mechanism of Action of BMI-1026: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMI-1026 is a potent, small molecule inhibitor primarily targeting Cyclin-Dependent Kinase 1 (Cdk1), a key regulator of the cell cycle.[1] This technical guide provides an in-depth overview of the in vitro studies characterizing the activity and mechanism of action of this compound. The information presented herein is intended to equip researchers and drug development professionals with the necessary details to understand and potentially replicate key experiments, as well as to provide a comprehensive summary of the compound's preclinical profile.

Data Presentation: Kinase Inhibition Profile

This compound has been evaluated for its inhibitory activity against a panel of protein kinases. The following table summarizes the 50% inhibitory concentration (IC50) values, demonstrating a high potency for Cdk1.

| Kinase Target | IC50 (nM) |

| Cdk1 | 2.3 |

Data sourced from MedChemExpress.[1]

Experimental Protocols

Detailed methodologies for the key in vitro experiments cited in the characterization of this compound are provided below.

In Vitro Kinase Inhibition Assay (Cdk1/cyclin B)

This protocol outlines the procedure for determining the in vitro inhibitory activity of this compound against the Cdk1/cyclin B complex.

Materials:

-

Recombinant human Cdk1/cyclin B1 enzyme

-

Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

-

Histone H1 (as substrate)

-

ATP

-

This compound (or other test inhibitor)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 96-well or 384-well plates

Procedure:

-

Prepare Inhibitor Dilutions: Create a serial dilution of this compound in a suitable buffer (e.g., Kinase Assay Buffer with a final DMSO concentration not exceeding 1%).

-

Set up Kinase Reaction:

-

Add 5 µL of the test inhibitor or vehicle (DMSO control) to the wells of the plate.

-

Add 20 µL of a master mix containing the Cdk1/cyclin B1 enzyme and Histone H1 substrate to each well.

-

Initiate the kinase reaction by adding 25 µL of ATP solution.

-

-

Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

-

ADP Detection:

-

Add 50 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add 100 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

-

Data Acquisition: Measure luminescence using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the vehicle control and determine the IC50 value using a dose-response curve fitting model.[2]

Cell Viability Assay (MTT Assay)

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the effect of this compound on the viability of cancer cell lines, such as U-2 OS and Caki cells.[3]

Materials:

-

U-2 OS or Caki cancer cell lines

-

Complete cell culture medium

-

This compound

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

96-well plates

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allow them to adhere overnight.

-

Compound Treatment: Treat cells with various concentrations of this compound for the desired duration (e.g., 24, 48, or 72 hours).[3]

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.[4]

-

Solubilization: Carefully remove the culture medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[4]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol details the procedure for analyzing the cell cycle distribution of cells treated with this compound using propidium (B1200493) iodide (PI) staining and flow cytometry.[3]

Materials:

-

U-2 OS or other suitable cancer cell line

-

Complete cell culture medium

-

This compound

-

Phosphate-Buffered Saline (PBS)

-

70% Ethanol (B145695) (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment: Culture cells to approximately 70-80% confluency and treat with various concentrations of this compound for the desired time points.[3]

-

Cell Harvesting: Harvest both adherent and floating cells, wash with PBS, and obtain a single-cell suspension.

-

Fixation: Resuspend the cell pellet in ice-cold PBS and add ice-cold 70% ethanol dropwise while vortexing gently to fix the cells. Incubate at -20°C for at least 2 hours.[1]

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend the pellet in PI staining solution. Incubate in the dark for 15-30 minutes at room temperature.[1]

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

This protocol is for the detection of changes in the expression and phosphorylation status of key proteins (Mcl-1, c-FLIP, and p-Akt) in cells treated with this compound.[5][6][7]

Materials:

-

Caki or other responsive cancer cell line

-

Complete cell culture medium

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies against Mcl-1, c-FLIP, p-Akt (Ser473), total Akt, and a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

SDS-PAGE gels and blotting apparatus

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment and Lysis: Treat cells with this compound as required. After treatment, wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a suitable method (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with the primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression or phosphorylation.

Visualizations: Signaling Pathways and Workflows

The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow.

Caption: Mechanism of action of this compound.

Caption: Workflow for cell cycle analysis.

Conclusion

The in vitro data for this compound demonstrate its potent and specific inhibition of Cdk1, leading to G2/M cell cycle arrest and the induction of apoptosis. The apoptotic mechanism is multifaceted, involving the downregulation of key anti-apoptotic proteins Mcl-1 and c-FLIP(L), as well as the inactivation of the pro-survival kinase Akt.[5][6][7] The detailed protocols and summary data provided in this technical guide serve as a valuable resource for researchers in the fields of oncology and drug development who are interested in the further investigation of this compound and related compounds.

References

- 1. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Cyclin-Dependent Kinase Inhibitor this compound Induces Apoptosis by Downregulating Mcl-1 (L) and c-FLIP (L) and Inactivating p-Akt in Human Renal Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cyclin-Dependent Kinase Inhibitor this compound Induces Apoptosis by Downregulating Mcl-1 (L) and c-FLIP (L) and Inactivating p-Akt in Human Renal Carcinoma Cells | MDPI [mdpi.com]

- 7. Cyclin-Dependent Kinase Inhibitor this compound Induces Apoptosis by Downregulating Mcl-1 (L) and c-FLIP (L) and Inactivating p-Akt in Human Renal Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to BMI-1026 and Mitotic Catastrophe

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of BMI-1026, a potent and selective inhibitor of Cyclin-Dependent Kinase 1 (Cdk1). It delves into the molecular mechanisms by which this compound induces mitotic catastrophe, a key pathway for targeted cancer cell death. This document consolidates quantitative data on its inhibitory activity and cellular effects, presents detailed experimental protocols for its study, and illustrates the core signaling pathways and experimental workflows through diagrams. The information herein is intended to equip researchers and drug development professionals with the necessary knowledge to effectively study and potentially exploit the therapeutic window of this compound in oncology.

Introduction to this compound

This compound is a synthetic 2-aminopyrimidine (B69317) analogue that has been identified as a potent inhibitor of Cdk1.[1][2] Originally described in 2003, this small molecule has been shown to induce a strong G2/M cell cycle arrest and subsequent mitotic catastrophe in cancer cells, leading to apoptosis.[1] Its specificity for Cdk1 makes it a valuable tool for dissecting the molecular events of mitosis and a potential candidate for cancer therapeutic development. It is important to distinguish this compound, the Cdk1 inhibitor, from Nemtabrutinib (also known as MK-1026), which is a Bruton's tyrosine kinase (BTK) inhibitor currently in clinical trials.[3][4][5] This guide will focus exclusively on the Cdk1 inhibitor, this compound.

Mechanism of Action: Induction of Mitotic Catastrophe

Mitotic catastrophe is an oncosuppressive mechanism that senses mitotic failure and drives the cell towards an irreversible fate of death or senescence.[1] this compound triggers this process primarily through the potent inhibition of Cdk1.

Inhibition of Cdk1 and G2/M Arrest

Cdk1, in complex with Cyclin B1, is the master regulator of the G2/M transition and progression through mitosis.[6] this compound directly inhibits the kinase activity of the Cdk1/Cyclin B1 complex.[1] This inhibition prevents the phosphorylation of key substrates required for mitotic entry, leading to a robust arrest of cells in the G2/M phase of the cell cycle.[1][7]

Aberrant Mitotic Events and Mitotic Catastrophe

Cells that eventually escape the G2/M block and enter mitosis in the presence of this compound do so with compromised Cdk1 activity. This leads to a cascade of aberrant mitotic events, including:

-

Premature mitotic exit: Despite the presence of spindle poisons like nocodazole, this compound can induce a precocious exit from mitosis.[1]

-

Formation of multinucleated and micronucleated cells: Disrupted mitotic progression results in improper chromosome segregation, leading to the formation of cells with multiple nuclei or small, extranuclear bodies of DNA (micronuclei), which are characteristic morphological markers of mitotic catastrophe.[1]

Downstream Signaling to Apoptosis

The cellular turmoil caused by mitotic catastrophe ultimately activates apoptotic pathways. This compound-induced apoptosis is associated with:

-

Caspase activation: Activation of executioner caspases, such as caspase-3, is a key step in the apoptotic cascade.[7][8]

-

PARP cleavage: Cleavage of poly(ADP-ribose) polymerase (PARP) by activated caspases is a hallmark of apoptosis.[7][8]

-

Downregulation of anti-apoptotic proteins: this compound has been shown to downregulate the expression of anti-apoptotic proteins like Mcl-1 and c-FLIP(L), further sensitizing cells to apoptosis.[2][8][9]

Quantitative Data

This section summarizes the key quantitative data regarding the activity and effects of this compound.

| Parameter | Value | Enzyme/Cell Line | Reference |

| IC50 (Cdk1 Kinase Activity) | 2.3 nM | Cdk1/Cyclin B1 | [10] |

Table 1: In Vitro Kinase Inhibitory Activity of this compound. This table presents the half-maximal inhibitory concentration (IC50) of this compound against purified Cdk1/Cyclin B1 kinase.

| Cell Line | IC50 (Cell Viability) | Assay Duration | Reference |

| Caki (Renal) | Not specified | 24h, 48h, 72h | [11] |

| HCT116 (Colorectal) | Not specified | 24h | [11] |

| DU145 (Prostate) | Not specified | 24h | [11] |

| A549 (Lung) | Not specified | Not specified | [4][12] |

| HeLa (Cervical) | Not specified | Not specified | [4][13] |

Table 2: In Vitro Antiproliferative Activity of this compound. This table summarizes the reported effects of this compound on the viability of various human cancer cell lines. Specific IC50 values were not available in the reviewed literature.

| Cell Line | This compound Concentration | Treatment Duration | % of Cells in G2/M | Reference |

| Caki (Renal) | 50 nM | 24h | Increased | [7] |

| Caki (Renal) | 100 nM | 24h | Increased | [7] |

| U-2 OS (Osteosarcoma) | 80 nM | 24h | Increased | [1] |

| U-2 OS (Osteosarcoma) | 100 nM | 24h | Increased | [1] |

Table 3: Effect of this compound on Cell Cycle Distribution. This table presents the qualitative and quantitative effects of this compound on the percentage of cells in the G2/M phase of the cell cycle, as determined by flow cytometry.

| Cell Line | This compound Concentration | Treatment Duration | Apoptotic Effect | Reference |

| Caki (Renal) | 100 nM | 24h | Increased sub-G1 population, PARP cleavage, Caspase-3 cleavage | [7] |

| U-2 OS (Osteosarcoma) | 80 - 100 nM | 24h | Increased sub-G1 population | [1] |

Table 4: Pro-apoptotic Effects of this compound. This table summarizes the key indicators of apoptosis observed in cancer cell lines following treatment with this compound.

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound-Induced Mitotic Catastrophe

Caption: Signaling pathway of this compound-induced mitotic catastrophe.

Experimental Workflow for Assessing Mitotic Catastrophe

Caption: Experimental workflow for studying this compound-induced mitotic catastrophe.

Experimental Protocols

In Vitro Cdk1 Kinase Assay

This protocol is adapted from standard kinase assay procedures and is suitable for determining the IC50 of this compound against Cdk1.[1][14]

Materials:

-

Recombinant active Cdk1/Cyclin B1 enzyme

-

Histone H1 (as substrate)

-

This compound

-

Kinase Assay Buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

[γ-³²P]ATP or ADP-Glo™ Kinase Assay kit (Promega)

-

P81 phosphocellulose paper (for radioactive assay)

-

0.75% Phosphoric acid (for radioactive assay)

-

Scintillation counter or luminometer

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then dilute further in Kinase Assay Buffer.

-

In a reaction tube or well, combine Cdk1/Cyclin B1 enzyme, Histone H1, and the diluted this compound or DMSO vehicle control.

-

Pre-incubate the mixture for 10-15 minutes at 30°C.

-

Initiate the kinase reaction by adding [γ-³²P]ATP (or cold ATP for luminescent assay).

-

Incubate for 10-30 minutes at 30°C.

-

For radioactive assay:

-

Stop the reaction by spotting the mixture onto P81 paper.

-

Wash the P81 paper three times with 0.75% phosphoric acid to remove unincorporated ATP.

-

Measure the incorporated radioactivity using a scintillation counter.

-

-

For ADP-Glo™ assay:

-

Stop the kinase reaction and measure the generated ADP according to the manufacturer's protocol.

-

-

Calculate the percentage of kinase inhibition for each this compound concentration and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol is for analyzing the cell cycle distribution of cells treated with this compound.[7]

Materials:

-

Cancer cell lines (e.g., U-2 OS, Caki)

-

This compound

-

Phosphate-buffered saline (PBS)

-

70% Ethanol (B145695) (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in culture plates and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound or DMSO vehicle for the desired duration (e.g., 24 hours).

-

Harvest cells by trypsinization and wash with PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing gently.

-

Incubate the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples on a flow cytometer, collecting data from at least 10,000 events per sample.

-

Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Immunofluorescence Microscopy for Mitotic Catastrophe

This protocol allows for the visualization of the morphological hallmarks of mitotic catastrophe.[1]

Materials:

-

Cells grown on coverslips

-

This compound

-

4% Paraformaldehyde (PFA) in PBS

-

0.2% Triton X-100 in PBS

-

Blocking solution (e.g., 5% BSA in PBS)

-

Primary antibody against α-tubulin

-

Fluorophore-conjugated secondary antibody

-

DAPI (4',6-diamidino-2-phenylindole)

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Seed cells on sterile coverslips in a culture plate and treat with this compound as described previously.

-

Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

-

Wash with PBS and permeabilize with 0.2% Triton X-100 for 10 minutes.

-

Wash with PBS and block with blocking solution for 1 hour.

-

Incubate with the primary anti-α-tubulin antibody (diluted in blocking solution) overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with the fluorophore-conjugated secondary antibody (diluted in blocking solution) for 1 hour at room temperature in the dark.

-

Wash three times with PBS.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Wash with PBS and mount the coverslips onto microscope slides using mounting medium.

-

Visualize the cells using a fluorescence microscope, looking for aberrant mitotic spindles, multinucleation, and micronuclei.

Western Blotting for Apoptosis Markers

This protocol is for detecting the cleavage of PARP and changes in Mcl-1 and c-FLIP levels.[7]

Materials:

-

Treated and untreated cell pellets

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against PARP, cleaved PARP, Mcl-1, c-FLIP, and a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Lyse cell pellets in RIPA buffer on ice.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

-

Normalize protein concentrations and prepare samples by adding Laemmli buffer and boiling for 5 minutes.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody of interest overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

Conclusion

This compound is a valuable research tool and a potential therapeutic lead that targets the fundamental process of cell division through the inhibition of Cdk1. Its ability to induce mitotic catastrophe highlights a promising strategy for cancer therapy. The data and protocols presented in this guide provide a solid foundation for further investigation into the mechanism and application of this compound in cancer research and drug development. Further studies are warranted to fully elucidate its efficacy in various cancer models and to explore potential combination therapies to enhance its anti-tumor activity.

References

- 1. promega.com [promega.com]

- 2. benchchem.com [benchchem.com]

- 3. aapec.org [aapec.org]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. Cyclin-Dependent Kinase Inhibitor this compound Induces Apoptosis by Downregulating Mcl-1 (L) and c-FLIP (L) and Inactivating p-Akt in Human Renal Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cyclin-Dependent Kinase Inhibitor this compound Induces Apoptosis by Downregulating Mcl-1 (L) and c-FLIP (L) and Inactivating p-Akt in Human Renal Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. merckmillipore.com [merckmillipore.com]

- 14. Failure of Poly(ADP-Ribose) Polymerase Cleavage by Caspases Leads to Induction of Necrosis and Enhanced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

BMI-1026 Induced Premature Senescence: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMI-1026, a potent and selective inhibitor of cyclin-dependent kinase 1 (Cdk1), has emerged as a compound of interest in oncology research. Beyond its well-documented role in inducing apoptosis, this compound also triggers premature senescence in cancer cells, a state of irreversible cell cycle arrest. This technical guide provides an in-depth overview of the mechanisms, experimental protocols, and signaling pathways implicated in this compound-induced premature senescence. The content is tailored for researchers, scientists, and professionals in drug development seeking to understand and investigate this cellular response.

Introduction to this compound and Premature Senescence

This compound is a synthetic 2-aminopyrimidine (B69317) analogue that demonstrates significant anti-proliferative effects in various cancer cell lines.[1] Its primary mechanism of action is the inhibition of Cdk1, a key regulator of the G2/M transition in the cell cycle.[1] Inhibition of Cdk1 by this compound leads to a potent G2/M arrest and, in many cases, mitotic catastrophe followed by apoptosis.[1] However, a notable alternative cell fate is the induction of premature senescence.

Cellular senescence is a fundamental cellular process characterized by a stable and long-term loss of proliferative capacity, despite the cell remaining metabolically active. This state is accompanied by distinctive morphological and biochemical changes, including an enlarged and flattened cell shape, and increased activity of senescence-associated β-galactosidase (SA-β-gal).[2] Premature senescence, as induced by agents like this compound, occurs independently of telomere shortening and is often triggered by cellular stresses such as DNA damage or oncogene activation.[2]

Quantitative Data on this compound Effects